4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade solvents and catalysts ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted benzyloxy or methoxy derivatives
Scientific Research Applications
4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of similar triazole derivatives.
4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol: Another Schiff base ligand with similar structural features.
Uniqueness
4-((3-(Benzyloxy)-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit potent biological activities sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H20N4O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4O2S/c1-28-20-13-12-18(14-21(20)29-16-17-8-4-2-5-9-17)15-24-27-22(25-26-23(27)30)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,30)/b24-15+ |
InChI Key |
LTCGAUWPJQSSCA-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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